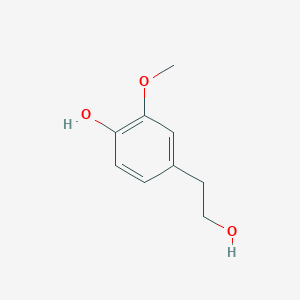

Homovanillyl alcohol

Description

Homovanillyl alcohol has been reported in Saussurea medusa, Cyclopia intermedia, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Metabolite of serotonin and norepinephrine.

Properties

IUPAC Name |

4-(2-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUBSJRBOQIZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178494 | |

| Record name | 3-Methoxy-4-hydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2380-78-1 | |

| Record name | Homovanillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-hydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-hydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)guaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVANILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7EE8MS6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 42 °C | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Homovanillyl Alcohol Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic pathways leading to the formation of homovanillyl alcohol, a key metabolite in dopamine catabolism and a valuable flavoring agent. This guide provides a comprehensive overview of the core biosynthetic routes in both mammalian systems and engineered microorganisms, complete with quantitative data, detailed experimental protocols, and visual pathway representations.

Introduction

This compound (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a significant metabolite of the neurotransmitter dopamine.[1][2] In clinical research, its levels are often monitored to gain insights into dopamine turnover and diagnose certain neurochemical disorders.[3] Beyond its physiological relevance, this compound is also utilized as a flavoring agent in the food and beverage industry. This dual importance has spurred interest in understanding and engineering its biosynthetic pathways for applications ranging from diagnostics to industrial biotechnology.

This technical guide provides a detailed examination of the primary enzymatic pathways involved in the biosynthesis of this compound. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the underlying biochemical processes, relevant quantitative data, and practical experimental methodologies.

Mammalian Biosynthesis of this compound from Dopamine

In mammalian systems, this compound is a terminal product of dopamine metabolism. The pathway involves a series of enzymatic reactions primarily occurring in the liver and brain. The key enzymes in this pathway are Monoamine Oxidase (MAO), Catechol-O-Methyltransferase (COMT), and Aldehyde Dehydrogenase (ALDH) or Aldehyde Reductase (AR).

The metabolic cascade begins with the oxidative deamination of dopamine by MAO, an enzyme bound to the outer mitochondrial membrane.[4] This reaction produces the reactive intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL).[5][6] DOPAL is then primarily oxidized by ALDH to form 3,4-dihydroxyphenylacetic acid (DOPAC).[6][7][8] Subsequently, COMT catalyzes the methylation of DOPAC to produce homovanillic acid (HVA).[9][10] While HVA is a major end-product, a smaller portion of DOPAL can be reduced by AR to form this compound.[6][11]

Alternatively, dopamine can first be methylated by COMT to 3-methoxytyramine, which is then oxidized by MAO to 3-methoxy-4-hydroxyphenylacetaldehyde. This aldehyde is subsequently reduced by aldehyde reductase or alcohol dehydrogenase to this compound.

Figure 1: Mammalian pathways for dopamine metabolism to this compound.

Microbial Biosynthesis of this compound

Engineered microbial systems offer an alternative and sustainable route for the production of this compound, often starting from simple and abundant precursors. A common strategy involves the use of genetically modified Escherichia coli to convert 4-hydroxybenzoic acid (4-HBA) into this compound. This artificial pathway leverages the catalytic activities of three key enzymes: p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT).

The pathway initiates with the hydroxylation of 4-HBA by PobA to yield 3,4-dihydroxybenzoic acid (protocatechuic acid). Subsequently, CAR reduces the carboxylic acid group of protocatechuic acid to an aldehyde, forming 3,4-dihydroxybenzaldehyde. Finally, a promiscuous COMT methylates the 3-hydroxyl group of 3,4-dihydroxybenzaldehyde to produce vanillin, which is then reduced by an endogenous or heterologous alcohol dehydrogenase/aldehyde reductase to this compound.

Figure 2: Engineered microbial pathway for this compound synthesis from 4-HBA.

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis pathways is determined by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters for the enzymes in both the mammalian and microbial pathways.

Table 1: Kinetic Parameters of Enzymes in the Mammalian Pathway

| Enzyme | Substrate | Organism/Source | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Dopamine | Rat Brain | 120 | - | - | [8][11] |

| Monoamine Oxidase B (MAO-B) | Dopamine | Rat Brain | 340 | - | - | [8][11] |

| Catechol-O-Methyltransferase (COMT) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Human (recombinant) | ~4140 | ~1.58 (min⁻¹) | - | [12] |

| Aldehyde Dehydrogenase (ALDH1A1) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Human Liver | ~0.25 | ~0.34 (U/mg) | - | [13] |

| Aldehyde Dehydrogenase (ALDH2) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Human Liver | < 0.15 | ~0.039 (U/mg) | - | [13] |

| Aldehyde Reductase (human) | Aromatic Aldehydes | Human Liver | Varies | - | - | [14] |

Table 2: Kinetic Parameters of Enzymes in the Microbial Pathway

| Enzyme | Substrate | Organism/Source | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| p-Hydroxybenzoate Hydroxylase (PobA) | p-Hydroxybenzoate | Pseudomonas fluorescens | 15 - 30 | 55 | [1][9][15] |

| Carboxylic Acid Reductase (CAR) | Benzoic Acid | Nocardia sp. | 645 | - | [16][17][18] |

| Caffeate O-Methyltransferase (COMT) | Caffeic Acid | Zea mays | - | - | [19][20][21] |

| Caffeate O-Methyltransferase (COMT) | Caffeoyl Aldehyde | Triticum aestivum | High efficiency | - | [19] |

Note: Kinetic parameters can vary significantly depending on the specific isoform, organism, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol 1: Expression and Purification of Recombinant Human Soluble COMT (hSCOMT) from E. coli

This protocol describes a method for the purification of recombinant hSCOMT using hydrophobic interaction chromatography (HIC).[22][23]

1. Expression:

-

Transform E. coli BL21(DE3) cells with a suitable expression vector containing the hSCOMT gene.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

2. Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the supernatant to a final saturation of 55%.

-

Stir on ice for 1 hour to allow protein precipitation.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in a minimal volume of HIC equilibration buffer (e.g., 50 mM sodium phosphate pH 7.0 containing 1 M ammonium sulfate).

4. Hydrophobic Interaction Chromatography (HIC):

-

Load the resuspended protein onto a HIC column (e.g., Butyl-Sepharose) pre-equilibrated with the equilibration buffer.

-

Wash the column with several volumes of equilibration buffer to remove unbound proteins.

-

Elute the bound hSCOMT with a decreasing linear gradient of ammonium sulfate (e.g., 1 M to 0 M) in 50 mM sodium phosphate pH 7.0.

-

Collect fractions and analyze for COMT activity and purity by SDS-PAGE.

5. Gel Filtration Chromatography (Polishing Step):

-

Pool the active fractions from HIC and concentrate them.

-

Load the concentrated sample onto a gel filtration column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Elute the protein and collect fractions containing pure hSCOMT.

Figure 3: Workflow for the purification of recombinant human soluble COMT.

Protocol 2: Assay for Monoamine Oxidase (MAO) Activity

This protocol describes a general fluorometric assay for measuring MAO activity.

1. Reagents:

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrate solution (e.g., 1 mM dopamine in assay buffer).

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish peroxidase (HRP).

-

MAO-A and MAO-B specific inhibitors (e.g., clorgyline and selegiline, respectively) for isoform-specific assays.

-

Enzyme source (e.g., purified MAO, mitochondrial fractions, or tissue homogenates).

2. Assay Procedure:

-

Prepare a working solution containing Amplex® Red and HRP in the assay buffer.

-

In a 96-well microplate, add the enzyme sample.

-

To distinguish between MAO-A and MAO-B activity, pre-incubate separate samples with the respective specific inhibitors.

-

Add the substrate solution to initiate the reaction.

-

Immediately add the Amplex® Red/HRP working solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for a set period (e.g., 30-60 minutes).

3. Data Analysis:

-

The rate of increase in fluorescence is proportional to the MAO activity.

-

Calculate the specific activity based on a standard curve generated with known concentrations of H₂O₂.

Protocol 3: HPLC-ECD Analysis of this compound and Other Dopamine Metabolites

This protocol outlines a method for the simultaneous quantification of dopamine and its metabolites, including this compound, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[14][15][17][24][25]

1. Sample Preparation:

-

Homogenize brain tissue or other biological samples in an ice-cold solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC-ECD System:

-

HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium 1-octanesulfonate) with an organic modifier (e.g., 10-15% methanol), adjusted to an acidic pH (e.g., 3.0-3.5).

-

Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode, set at an oxidizing potential (e.g., +0.7 to +0.8 V).

3. Chromatographic Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Elute the analytes isocratically at a constant flow rate (e.g., 1.0 mL/min).

-

Detect the eluting compounds using the electrochemical detector.

4. Quantification:

-

Identify and quantify the peaks corresponding to dopamine, DOPAC, homovanillic acid, and this compound by comparing their retention times and peak areas/heights to those of known standards.

-

Normalize the results using the internal standard.

Figure 4: General workflow for the analysis of dopamine metabolites by HPLC-ECD.

Conclusion

The biosynthesis of this compound represents a fascinating intersection of neurotransmitter metabolism and biotechnological potential. In mammalian systems, its formation is intricately linked to the catabolism of dopamine, providing a valuable window into neurological function. In the realm of synthetic biology, the construction of artificial pathways in microorganisms showcases the power of metabolic engineering to produce valuable compounds from simple precursors. This guide has provided a comprehensive technical overview of these pathways, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their exploration of this versatile molecule. Further research into the kinetics and regulation of these enzymatic steps will undoubtedly unlock new opportunities for both therapeutic intervention and sustainable chemical production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. High-level Expression and Purification of Rat Monoamine Oxidase A (MAO A) in Pichia pastoris: Comparison with Human MAO A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and properties of aldose reductase and aldehyde reductase II from human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human aldehyde dehydrogenase: kinetic identification of the isozyme for which biogenic aldehydes and acetaldehyde compete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic studies on the reaction of p-hydroxybenzoate hydroxylase. Agreement of steady state and rapid reaction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Nocardia sp. Carboxylic Acid Reductase: Cloning, Expression, and Characterization of a New Aldehyde Oxidoreductase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nocardia sp. carboxylic acid reductase: cloning, expression, and characterization of a new aldehyde oxidoreductase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. Characterization of a caffeic acid 3-O-methyltransferase from wheat and its function in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Caffeate O-methyltransferase - Wikipedia [en.wikipedia.org]

- 21. uniprot.org [uniprot.org]

- 22. A new approach on the purification of recombinant human soluble catechol-O-methyltransferase from an Escherichia coli extract using hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Downregulation of Caffeic Acid 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Homovanillyl Alcohol in Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillyl alcohol (HVA), a metabolite of the neurotransmitter dopamine, is emerging as a significant molecule in the study of dopamine metabolism and its associated neurological and physiological processes. While often considered a minor metabolite, its formation and subsequent reactions provide valuable insights into the enzymatic activities of catechol-O-methyltransferase (COMT), monoamine oxidase (MAO), aldehyde reductase, and alcohol dehydrogenase. This technical guide provides an in-depth exploration of the role of this compound in dopamine metabolism, including its biochemical pathways, analytical methodologies for its quantification, and its potential as a biomarker in various clinical contexts.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is integral to numerous functions within the central nervous system, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels is crucial for maintaining neurological homeostasis, and dysregulation of its metabolic pathways is implicated in a range of disorders such as Parkinson's disease, schizophrenia, and addiction. The catabolism of dopamine involves a series of enzymatic reactions that produce several key metabolites. Among these, this compound (4-hydroxy-3-methoxyphenylethanol), a downstream product of dopamine metabolism, offers a window into specific enzymatic processes within the dopaminergic system. This guide will provide a comprehensive overview of the formation, degradation, and analytical considerations of this compound.

Dopamine Metabolism and the Formation of this compound

The metabolic journey from dopamine to this compound involves a multi-step enzymatic cascade. Two primary pathways, initiated by either catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), converge to produce homovanillic acid (HVA), the major end-product of dopamine metabolism. This compound is an intermediate in a side branch of this main pathway.

The key enzymatic steps are as follows:

-

O-Methylation by COMT: Dopamine is O-methylated by COMT to form 3-methoxytyramine (3-MT).[1][2]

-

Oxidative Deamination by MAO: 3-Methoxytyramine is then deaminated by MAO to produce 3-methoxy-4-hydroxyphenylacetaldehyde.

-

Reduction to this compound: This aldehyde intermediate can then be reduced by aldehyde reductase or alcohol dehydrogenase to form this compound.[3][4][5]

-

Oxidation to Homovanillic Acid: Alternatively, 3-methoxy-4-hydroxyphenylacetaldehyde can be oxidized by aldehyde dehydrogenase to form homovanillic acid (HVA).[3][5]

The relative flux through the reduction pathway to this compound versus the oxidation pathway to homovanillic acid can depend on various factors, including enzyme kinetics and the availability of co-factors in specific cellular compartments.

Signaling Pathway Diagram

Quantitative Data on Dopamine Metabolites

The quantification of dopamine and its metabolites in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is crucial for both research and clinical diagnostics. While extensive data is available for homovanillic acid (HVA), quantitative data for this compound is less commonly reported, reflecting its status as a minor metabolite. The tables below summarize available data for key dopamine metabolites.

Table 1: Reference Ranges of Dopamine Metabolites in Healthy Adults

| Analyte | Matrix | Reference Range | Source |

| Homovanillic Acid (HVA) | Urine (24-hour) | 2.0 ± 0.7 mg/day | [6] |

| CSF | 253 ± 109 nmol/L | [7] | |

| Plasma | Significantly lower in alcoholics vs. controls | [8] | |

| 3-Methoxytyramine (3-MT) | Urine (24-hour) | ≤ 306 mcg/24h (male), ≤ 242 mcg/24h (female) | [9] |

| This compound | Urine, Plasma, CSF | Data not widely available in reference literature |

Table 2: Alterations in Dopamine Metabolite Levels in Disease States

| Disease State | Analyte | Matrix | Observation | Source |

| Neuroblastoma | HVA, VMA | Urine | Significantly elevated levels are used as a diagnostic biomarker. | [2] |

| Parkinson's Disease | HVA | CSF | Mean baseline concentration of 34.7 ± 17.0 ng/mL in early PD. | [10] |

| Alcoholism (recently abstinent) | HVA | Plasma | Significantly lower levels compared to healthy controls. | [11] |

| Alcoholism (with depression) | HVA | CSF | Lower levels in depressed individuals with a history of alcoholism. | [12] |

Experimental Protocols

Accurate quantification of this compound and related dopamine metabolites requires sensitive and specific analytical methods. The following sections detail common experimental protocols.

Sample Preparation: Solid-Phase Extraction (SPE) of Catecholamine Metabolites from Urine

This protocol is a general guideline for the extraction of catecholamines and their metabolites from urine prior to LC-MS/MS analysis.

Materials:

-

Weak cation exchange SPE cartridges

-

Methanol (MeOH)

-

Deionized Water (D.I. H₂O)

-

Acetate Buffer (pH 7)

-

Acetonitrile (ACN)

-

Formic Acid

-

Nitrogen evaporator

Procedure:

-

Column Conditioning:

-

Condition the SPE column with 3 mL of MeOH.

-

Equilibrate the column with 3 mL of D.I. H₂O.

-

Further equilibrate with 3 mL of Acetate Buffer (pH 7).[13]

-

-

Sample Loading:

-

Load the urine sample onto the column at a flow rate of 1-2 mL/minute.[13]

-

-

Washing:

-

Wash the cartridge with 3 mL of D.I. H₂O.

-

Wash with 3 mL of a 50:50 mixture of MeOH and ACN.

-

Dry the cartridge under a high vacuum for approximately 10 minutes.[13]

-

-

Elution:

-

Elute the analytes with 3 mL of MeOH containing 5% formic acid.[13]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[13]

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple neurotransmitters and their metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 or Pentafluorophenyl (PFP) column.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient Elution: A gradient program is typically used to achieve optimal separation of the analytes.

-

Flow Rate: 300 µL/min

-

Injection Volume: 10 µL[13]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

Workflow Diagram for LC-MS/MS Analysis

Conclusion

This compound, while a minor metabolite of dopamine, provides a unique perspective on the intricate balance of enzymatic activities within the dopaminergic system. Its formation via the reduction of 3-methoxy-4-hydroxyphenylacetaldehyde highlights the role of aldehyde-reducing enzymes in catecholamine metabolism. The development and application of highly sensitive analytical techniques such as LC-MS/MS are essential for the accurate quantification of this and other low-abundance metabolites. Further research into the quantitative levels of this compound in various physiological and pathological states will enhance our understanding of dopamine dysregulation in neurological and psychiatric disorders and may lead to the identification of novel biomarkers for disease diagnosis and therapeutic monitoring.

References

- 1. agilent.com [agilent.com]

- 2. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. researchgate.net [researchgate.net]

- 6. Urinary levels of vanilmandelic acid and homovanillic acid determined by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebrospinal fluid monoamine metabolites in 114 healthy individuals 18-88 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma homovanillic acid: a significant association with alcoholism is independent of a functional polymorphism of the human catechol-O-methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cerebrospinal fluid homovanillic acid in the DATATOP study on Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low plasma homovanillic acid levels in recently abstinent alcoholic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lower CSF homovanillic acid levels in depressed patients with a history of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. unitedchem.com [unitedchem.com]

Physicochemical Properties of Homovanillyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillyl alcohol (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound of significant interest in various scientific fields. It is recognized as a metabolite of hydroxytyrosol and, by extension, of the neurotransmitter dopamine.[1] Found naturally in olive oil, strawberries, and grapes, HVA has demonstrated notable biological activities, including high radical scavenging capabilities.[2] Its presence in these dietary sources and its connection to dopamine metabolism underscore its potential relevance in nutrition, pharmacology, and neuroscience.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the tables below, offering a clear and structured presentation of key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₃ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 40-42 °C | [4][6][7] |

| Boiling Point | 316.00 to 317.00 °C (estimated) | [8] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [6][8] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 8.053e+004 mg/L at 25 °C (estimated) | [8] |

| Solubility in other solvents | Soluble in alcohol, DMSO (≥ 100 mg/mL) | [5][8][9] |

| logP (Octanol-Water Partition Coefficient) | 0.47 | [4][8][10] |

| pKa (Strongest Acidic) | 10.19 (predicted) | [7][10] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound, providing a foundation for reproducible experimental work.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[4][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[10] Pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount.[10] Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

-

Set the apparatus to heat at a medium rate to a temperature approximately 15-20°C below the expected melting point of this compound (~40°C).

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.[11]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has turned into a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid boils, the air in the capillary is replaced by the substance's vapor. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.[12]

Apparatus:

-

Thiele tube

-

Micro test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: Place a few drops of molten this compound into a micro test tube.

-

Assembly:

-

Place a capillary tube (sealed end up) into the micro test tube containing the sample.

-

Attach the micro test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a small flame.[12] The convection currents in the oil will ensure uniform heating.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12]

-

Remove the heat and allow the apparatus to cool slowly.

-

Observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

-

-

Reporting: Record the temperature and the ambient atmospheric pressure.

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.[13]

Apparatus:

-

Flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare a series of flasks containing a known volume of the desired solvent (e.g., distilled water, ethanol).

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to each flask.

-

-

Equilibration:

-

Seal the flasks and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid should be visible.

-

-

Sample Separation:

-

After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from any undissolved solid particles by centrifugation or filtration.[13] This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clear, saturated solution to a concentration within the working range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

-

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and its distribution between an oily and an aqueous phase.

Principle: The solute is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured to determine the partition coefficient (P). logP is the logarithm of this ratio.[14]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Partitioning:

-

Accurately weigh a small amount of this compound and dissolve it in one of the phases (usually the one in which it is more soluble).

-

Place known volumes of the n-octanol and water phases into a separatory funnel or vial.

-

Add the this compound solution.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.[15]

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Analysis:

-

Carefully sample an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in octanol phase] / [Concentration in aqueous phase]

-

logP is then calculated as the base-10 logarithm of P.

-

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton.

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).[16]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standard pH buffers for calibration

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[6]

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.

-

Place the solution in a beaker with a magnetic stir bar.

-

-

Titration:

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

-

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 2380-78-1 [thegoodscentscompany.com]

- 3. CAS 2380-78-1: this compound | CymitQuimica [cymitquimica.com]

- 4. westlab.com [westlab.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. phillysim.org [phillysim.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. connectsci.au [connectsci.au]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Homovanillyl Alcohol: A Technical Guide to its Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillyl alcohol, chemically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound that has garnered interest within the scientific community for its antioxidant properties and potential health benefits. While recognized as a metabolite of hydroxytyrosol, a prominent compound in olives, its direct natural occurrence in the plant kingdom is a subject of ongoing research. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including available quantitative data, detailed experimental protocols for its analysis, and a putative biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified in a limited number of plant species. Its presence is most notably associated with olive products, where it exists as a metabolite of other phenolic compounds. Reports also suggest its occurrence in other, unrelated plant species.

A derivative of this compound, homovanillyl oleate, has been quantified in various olive products. The presence of this ester suggests the availability of this compound as a precursor in these plant tissues.

Table 1: Quantitative Data of Homovanillyl Oleate in Olive Products

| Plant Material | Cultivar/Type | Amount (mg kg⁻¹) |

| Olives | Carolea | 0.20 |

| Olive Leaves | Carolea | 0.58 |

| Extra-Virgin Olive Oil | Carolea (2022/2023) | 0.56 |

| Extra-Virgin Olive Oil | Tondina | < LOQ* |

| Pomace | Not specified | 0.95 |

| Paté | Not specified | 0.79 |

*LOQ: Limit of Quantification

While direct quantitative data for this compound in a wide range of plants remains scarce, it has been reported to be present in Saussurea medusa and Cyclopia intermedia[1]. Further quantitative studies on these and other plant species are warranted to establish a more comprehensive understanding of its distribution.

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques. While a universally standardized protocol for this compound is not established, methodologies used for other phenolic compounds can be adapted.

Extraction of Phenolic Compounds from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

-

Fresh or dried plant material (e.g., leaves, fruits)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize a known weight of the plant material with a methanol/water solution (e.g., 80:20 v/v).

-

Extraction: Perform the extraction using techniques such as maceration, sonication, or microwave-assisted extraction.

-

Centrifugation: Centrifuge the mixture to separate the solid plant debris from the liquid extract.

-

Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the methanol.

-

Solid-Phase Extraction (SPE) for Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the phenolic compounds, including this compound, with methanol.

-

-

Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method allows for the separation and quantification of phenolic compounds.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A time-programmed gradient from a high proportion of mobile phase A to a high proportion of mobile phase B. The specific gradient will need to be optimized for the separation of this compound from other compounds in the extract.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (or the specific maximum absorbance of this compound)

-

Injection Volume: 10 µL

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the prepared plant extracts into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, as a phenolic compound, its synthesis is believed to originate from the phenylpropanoid pathway , a major route for the production of a wide variety of secondary metabolites in plants.

The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various phenolic acids and their derivatives. This compound is likely synthesized from a precursor such as ferulic acid or a related compound.

Below is a diagram illustrating a putative biosynthetic pathway leading to this compound, based on the general phenylpropanoid pathway.

Caption: Putative biosynthetic pathway of this compound from phenylalanine.

This proposed pathway highlights the key intermediates and enzyme classes involved in the synthesis of monolignols and other phenylpropanoids[2][3][4]. The final step, the conversion of coniferyl alcohol to this compound, is speculative and would likely involve a reductive process. Further research is necessary to identify the specific enzymes and regulatory mechanisms governing the biosynthesis of this compound in plants.

Conclusion

This compound is a naturally occurring phenolic compound with established presence in olive products and indications of a wider distribution in the plant kingdom. While comprehensive quantitative data across numerous species is still an area for future research, analytical methodologies based on HPLC are well-suited for its determination. The biosynthesis of this compound is intrinsically linked to the central phenylpropanoid pathway, offering a framework for understanding its formation in plants. Continued investigation into the natural occurrence, quantification, and biosynthesis of this compound will be crucial for unlocking its full potential in drug development and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Homovanillyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillyl alcohol, systematically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a naturally occurring phenolic compound that has garnered increasing interest in the scientific community. It is recognized as a metabolite of hydroxytyrosol, which in turn is a key component of olive oil and a metabolite of the neurotransmitter dopamine.[1] This whitepaper provides a comprehensive overview of the discovery and various synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Discovery and Natural Occurrence

This compound was first identified as a natural product found in a variety of sources, including strawberries, grapes, and olive oil.[2] It is also a component of the queen mandibular pheromone in honeybees, highlighting its role in chemical signaling in the natural world.[2] Its presence as a biological metabolite of hydroxytyrosol underscores its connection to the biotransformation of dietary polyphenols and endogenous catecholamines.[1]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways, primarily involving the reduction of commercially available starting materials such as homovanillic acid or multi-step procedures originating from vanillin.

Synthesis via Reduction of Homovanillic Acid

A straightforward and common method for the synthesis of this compound is the reduction of the carboxylic acid group of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Experimental Protocol: Reduction of Homovanillic Acid with LiAlH₄

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF).

-

Addition of Homovanillic Acid: A solution of homovanillic acid in dry THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath. The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Table 1: Quantitative Data for the Reduction of Homovanillic Acid

| Parameter | Value | Reference |

| Starting Material | Homovanillic acid | [3] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Time | 4-6 hours (reflux) | |

| Yield | Typically >90% | |

| Purity | >98% (after chromatography) | |

| Melting Point | 40-42 °C | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.88 (d, J=8.0 Hz, 1H), 6.72 (d, J=2.0 Hz, 1H), 6.68 (dd, J=8.0, 2.0 Hz, 1H), 5.60 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃), 3.82 (t, J=6.4 Hz, 2H, -CH₂OH), 2.80 (t, J=6.4 Hz, 2H, Ar-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.8, 144.1, 130.4, 121.7, 114.5, 111.1, 63.9, 55.9, 38.8.

-

Mass Spectrometry (EI): m/z (%) 168 (M⁺, 40), 137 (100), 122 (20).

Multi-step Synthesis from Vanillin

An alternative synthetic route starts from the more readily available and economical precursor, vanillin. This multi-step synthesis involves a Wittig reaction to extend the carbon chain, followed by reduction of the resulting double bond and ester group.

Experimental Protocol: Multi-step Synthesis from Vanillin

-

Step 1: Wittig Reaction: Vanillin is reacted with a phosphorus ylide, such as (carbethoxymethyl)triphenylphosphorane, in a suitable solvent like toluene. The reaction mixture is heated to reflux to yield ethyl 4-hydroxy-3-methoxycinnamate.

-

Step 2: Catalytic Hydrogenation: The cinnamate derivative is then subjected to catalytic hydrogenation to reduce both the carbon-carbon double bond and the ester functionality. A catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere. This step yields this compound.

Table 2: Quantitative Data for the Multi-step Synthesis from Vanillin

| Parameter | Step 1: Wittig Reaction | Step 2: Catalytic Hydrogenation | Reference |

| Starting Material | Vanillin | Ethyl 4-hydroxy-3-methoxycinnamate | [5] |

| Reagents | (Carbethoxymethyl)triphenylphosphorane | H₂, Pd/C | [5] |

| Solvent | Toluene | Ethanol | [5] |

| Yield | ~85-90% | ~95% | [6] |

Biological Significance and Signaling Pathways

This compound is a metabolite of dopamine, a critical neurotransmitter in the central nervous system.[1] The metabolism of dopamine to this compound involves several enzymatic steps. While direct signaling roles of this compound are still under investigation, its structural similarity to other biologically active phenols and its origin from dopamine metabolism suggest potential interactions with various signaling pathways. Alcohols, in general, are known to modulate several key signaling cascades, including the dopamine, cyclic AMP (cAMP), and NF-κB pathways.[7][8][9]

Dopamine Metabolic Pathway

The formation of this compound is intrinsically linked to the metabolic cascade of dopamine.

Potential Modulation of cAMP and NF-κB Signaling

Given that alcohols can influence cellular signaling, it is plausible that this compound may interact with pathways like the cAMP and NF-κB signaling cascades, which are known to be affected by other alcohols.[8][9]

Conclusion

This compound is a naturally occurring phenolic compound with significant ties to both dietary sources and endogenous metabolic pathways. Its synthesis is readily achievable through established chemical methods, offering researchers access to this molecule for further investigation. The potential for this compound to modulate key signaling pathways, such as those involved in inflammation and cellular metabolism, warrants continued exploration and may unveil novel therapeutic applications for this intriguing compound. The detailed protocols and data presented in this whitepaper serve as a valuable resource for scientists engaged in the study and development of this compound and related molecules.

References

- 1. Patchouli alcohol activates PXR and suppresses the NF-κB-mediated intestinal inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Alcohol and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Homovanillyl Alcohol: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillyl alcohol (HVA), a phenolic compound found in various natural sources including olive oil and wine, has garnered attention for its potential health benefits, particularly its antioxidant properties.[1][2][3] As a metabolite of hydroxytyrosol, HVA exhibits significant free radical scavenging activity, contributing to its protective effects against oxidative stress-induced cellular damage.[2][4] This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, detailing its performance in various in vitro and cellular antioxidant assays. Experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide explores the potential signaling pathways, namely the Nrf2 and MAPK pathways, that may be modulated by HVA in exerting its antioxidant effects, presented through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound, chemically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a naturally occurring phenolic compound.[5][6][7][8][9] Its structure, featuring a hydroxyl group and a methoxy group on the benzene ring, contributes to its antioxidant activity.[5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can neutralize these reactive species, thereby mitigating cellular damage.[4][10] This guide delves into the quantitative assessment of HVA's antioxidant potential and the methodologies employed for its evaluation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various standard assays. The following tables summarize the available data, providing a basis for comparison with other antioxidant compounds.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | Parameter | Value | Reference Compound | Reference Value | Source |

| DPPH | IC50 (µM) | 0.50 ± 0.03 | Trolox | 0.221 | [1] |

| ABTS | TEAC | 1.9 ± 0.1 | Trolox | 1.0 | [1] |

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

Table 2: Cellular Antioxidant Activity of this compound

| Assay | Cell Line | Antioxidant Activity (%) at 10 µM | Radical Generator | Source |

| DCF Assay | L6 Myoblasts | >70% | Cumene Hydroperoxide | [1] |

| DCF Assay | THP-1 Monocytes | >70% | Cumene Hydroperoxide | [1] |

DCF Assay: 2',7'-dichlorofluorescin diacetate assay measures intracellular ROS production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11][12][13]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound

-

Positive control (e.g., Trolox or Ascorbic Acid)

-

Spectrophotometer or microplate reader capable of reading at 517 nm

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Create a series of dilutions to determine the IC50 value.

-

Reaction: In a test tube or microplate well, mix a specific volume of the sample solution with the DPPH solution. A common ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[16][17][18][19][20]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

This compound

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader capable of reading at 734 nm

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

-

Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Cellular Antioxidant Assay (CAA) using DCFH-DA

This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a radical generator.[1][21][22]

Materials:

-

Human or animal cell line (e.g., L6 myoblasts, THP-1 monocytes)

-

Cell culture medium

-

DCFH-DA solution

-

Radical initiator (e.g., Cumene hydroperoxide or AAPH)

-

This compound

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

Procedure: [1]

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture until they reach confluence.

-

Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution containing DCFH-DA.

-

Treatment: Add the this compound solutions at various concentrations to the cells and incubate.

-

Induction of Oxidative Stress: Add the radical initiator to induce the generation of ROS.

-

Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over a specific period.

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve. The percentage of inhibition of ROS production is calculated relative to a control (cells treated only with the radical initiator).

Potential Signaling Pathways

While direct experimental evidence specifically for this compound is limited, its antioxidant effects are likely mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response. Based on the known mechanisms of other phenolic compounds, the following pathways are of significant interest.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[23][24][25][26][27] Phenolic compounds are known to activate this pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in a wide range of cellular processes, including the response to oxidative stress. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Reactive oxygen species can activate these pathways, leading to diverse cellular outcomes, including apoptosis, survival, and inflammation. Antioxidants can modulate these pathways to promote cell survival.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antioxidant properties of a compound like this compound.

Conclusion

This compound demonstrates notable antioxidant properties through its capacity to scavenge free radicals and mitigate intracellular oxidative stress. The quantitative data from DPPH, ABTS, and cellular assays underscore its potential as a protective agent against oxidative damage. While the precise molecular mechanisms are still under investigation, it is plausible that this compound exerts its effects through the modulation of key signaling pathways such as the Nrf2/ARE and MAPK pathways, a hypothesis that warrants further experimental validation. The experimental protocols and workflows provided in this guide offer a framework for continued research into the antioxidant and therapeutic potential of this compound. This information is critical for the scientific community and professionals in drug development seeking to harness the beneficial properties of natural phenolic compounds.

References

- 1. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TNF | Drug Metabolite | TargetMol [targetmol.com]

- 3. This compound, 2380-78-1 [thegoodscentscompany.com]

- 4. Antioxidant and Biological Activities of Hydroxytyrosol and Homovanillic Alcohol Obtained from Olive Mill Wastewaters of Extra-Virgin Olive Oil Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. 高香草醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. abcam.cn [abcam.cn]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. zen-bio.com [zen-bio.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. kamiyabiomedical.com [kamiyabiomedical.com]

- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 23. Activation of the Nrf2/Keap1 signaling pathway mediates the neuroprotective effect of Perillyl alcohol against cerebral hypoxic-ischemic damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of the Nrf2/Keap1 signaling pathway mediates the neuroprotective effect of Perillyl alcohol against cerebral hypoxic-ischemic damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. peerj.com [peerj.com]

- 26. mdpi.com [mdpi.com]

- 27. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Homovanillyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillyl alcohol, a metabolite of the neurotransmitter dopamine, is emerging as a compound of interest in the field of neuroprotection. While direct and extensive research on this compound is still developing, studies on its close structural analog, vanillyl alcohol, provide compelling evidence for its potential therapeutic applications in neurodegenerative diseases. This technical guide synthesizes the current understanding of the neuroprotective effects of these related compounds, with a focus on the underlying molecular mechanisms, experimental data, and methodological approaches. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic utility of this compound.

Core Neuroprotective Mechanisms

The neuroprotective effects of vanillyl alcohol, and by extension, the putative effects of this compound, are primarily attributed to two interconnected mechanisms: the suppression of oxidative stress and the modulation of apoptotic pathways.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature of several neurodegenerative disorders. Vanillyl alcohol has demonstrated potent antioxidant properties by directly scavenging free radicals.[1][2] This activity helps to mitigate neuronal damage induced by oxidative insults.

Modulation of Apoptotic Signaling

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Vanillyl alcohol has been shown to protect neurons by interfering with the apoptotic cascade. This is achieved through the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. Specifically, vanillyl alcohol upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio prevents the release of pro-apoptotic factors from the mitochondria, thereby inhibiting the activation of downstream caspases and proteolytic enzymes like poly (ADP-ribose) polymerase (PARP).[1][2]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of vanillyl alcohol has been quantified in in vitro models of Parkinson's disease, specifically using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to induce apoptosis in dopaminergic MN9D cells.

| Parameter | Toxin/Stressor | Cell Line | Treatment | Concentration(s) | Outcome | Reference(s) |

| Cell Viability | MPP+ (25 µM) | MN9D | Vanillyl Alcohol | 1, 10, 20 µM | Increased to 51.5 ± 1.4%, 57.5 ± 2.8%, and 69.1 ± 3.1%, respectively. | [1] |